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For Researchers, Scientists, and Drug Development
Professionals
Introduction

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a heterocyclic aromatic

amine that has emerged as a crucial building block in the field of organic and medicinal

chemistry.[1] Its quinoline core is a "privileged scaffold," frequently found in molecules with

significant biological activity.[2] This guide provides a comprehensive overview of 4-
aminoquinaldine's physicochemical properties, its reactivity, and its application in the

synthesis of a diverse range of functional molecules, particularly within drug discovery and

development. The unique structural features of 4-aminoquinaldine, including the nucleophilic

amino group and the versatile quinoline ring system, make it an ideal starting point for creating

complex molecular architectures. Its derivatives have shown promise as antimalarial,

anticancer, antiviral, and anti-inflammatory agents.[3][4]

Physicochemical and Spectroscopic Properties
4-Aminoquinaldine is a pale yellow crystalline powder with a slight amine-like odor.[1] A

summary of its key physical and chemical properties is provided below, offering essential data

for its handling, characterization, and use in synthesis.
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Table 1: Physicochemical Properties of 4-Aminoquinaldine

Property Value Reference(s)

IUPAC Name 2-methylquinolin-4-amine [5]

Synonyms
4-Amino-2-methylquinoline, 4-

Quinaldinamine
[1][6]

CAS Number 6628-04-2 [1][7]

Molecular Formula C₁₀H₁₀N₂ [1][7]

Molecular Weight 158.20 g/mol [1][7]

Appearance Pale yellow crystalline powder [1]

Melting Point 162-166 °C (lit.), 95-98°C [1]

Boiling Point 333 °C (lit.)

Solubility
Soluble in ethanol, DMSO;

slightly soluble in water
[1]

pKa
Data available in IUPAC

Digitized pKa Dataset
[5]

SMILES
CC1=NC2=CC=CC=C2C(=C1)

N
[5]

InChIKey
COCFIBRMFPWUDW-

UHFFFAOYSA-N
[5]

Table 2: Spectroscopic Data Summary for 4-Aminoquinaldine
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Spectroscopy Type Data Reference

¹H NMR Available from SpectraBase, Varian A-60D

¹³C NMR
Available from SpectraBase, Aldrich Chemical

Company, Inc.

Mass Spectrometry (GC-MS)
Available from NIST Mass Spectrometry Data

Center

FTIR (KBr Wafer)
Available from SpectraBase, Aldrich Chemical

Company, Inc.

Raman Spectra
Available from Bio-Rad Laboratories, Bruker

MultiRAM FT-Raman

Reactivity and Synthetic Applications
The synthetic versatility of 4-aminoquinaldine stems from the reactivity of both the exocyclic

amino group and the quinoline ring itself. This dual reactivity allows for a wide range of

chemical transformations, making it a valuable precursor for diverse molecular scaffolds.

Reactions at the Amino Group
The primary amino group at the C4 position is a key handle for derivatization. It readily

undergoes reactions typical of aromatic amines, allowing for the introduction of various side

chains and functional groups crucial for modulating the biological activity of the resulting

compounds.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common

strategy to introduce diverse substituents or to serve as a protecting group.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to

introduce alkyl side chains. This is fundamental in the synthesis of many antimalarial drugs

like chloroquine, where the side chain is critical for activity.[8][9]

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can

be further reduced or used in cyclization reactions.
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Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield

corresponding ureas and thioureas, which are common pharmacophores in kinase inhibitors.

Reactions on the Quinoline Ring
While the amino group is the most reactive site, the quinoline nucleus can also be

functionalized, typically through electrophilic aromatic substitution or metal-catalyzed cross-

coupling reactions, often requiring prior modification of the ring. For instance, a common

strategy involves starting with a halogenated quinoline (e.g., a bromo-substituted 4-
aminoquinaldine) to enable reactions like Suzuki or Buchwald-Hartwig couplings.

Suzuki Coupling: Palladium-catalyzed cross-coupling of a halogenated 4-aminoquinaldine
derivative with boronic acids or esters to introduce aryl or heteroaryl groups.[10]

Buchwald-Hartwig Amination: Palladium-catalyzed coupling to form new C-N bonds, further

elaborating the aromatic system.[3]

Sonogashira Coupling: Palladium/copper-catalyzed reaction of a halo-quinaldine with

terminal alkynes to introduce alkynyl moieties.[11]

The following diagram illustrates the primary reaction pathways available for 4-
aminoquinaldine, highlighting its role as a versatile synthetic hub.
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Core Building Block

Key Reaction Types Resulting Scaffolds / Molecules

4-Aminoquinaldine C₁₀H₁₀N₂

N-Alkylation

R-X or RCHO, NaBH₃CN

Schiff Base FormationRCHO

Cross-Coupling (e.g., Suzuki)

Ar-B(OH)₂, Pd cat.
(Requires halogenated precursor)

N-Acylation Amides

Secondary/Tertiary Amines

Imines (Schiff Bases)

Biaryl Compounds

Click to download full resolution via product page

Caption: Key synthetic transformations of 4-aminoquinaldine.

Application in the Synthesis of Bioactive Molecules
4-Aminoquinaldine is a precursor to a multitude of compounds with significant therapeutic

potential.

Antimalarial Agents
The 4-aminoquinoline scaffold is the cornerstone of several critical antimalarial drugs.[8][12]

The development of agents like chloroquine and amodiaquine paved the way for modern

antimalarial therapy.[2][4] Research continues into novel 4-aminoquinoline derivatives to

combat the growing problem of drug-resistant strains of Plasmodium falciparum.[9] The general

synthetic approach involves the condensation of a 4-chloroquinoline derivative with a suitable

amine side chain.

Kinase Inhibitors
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Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme.

The 4-aminoquinoline scaffold has been successfully employed for this purpose. For example,

derivatives have been synthesized and evaluated as potent inhibitors of Receptor-Interacting

Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways.[10]

Anticancer and Antiviral Agents
The ability of the quinoline ring to intercalate with DNA and modulate cellular pathways has led

to its exploration in oncology.[3] Derivatives of 4-aminoquinoline have demonstrated cytotoxic

effects on various human cancer cell lines.[12] Furthermore, compounds like chloroquine,

derived from this scaffold, have shown antiviral effects against viruses such as SARS-CoV.[12]

The workflow from a building block to a potential drug candidate is visualized below.
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Caption: Drug discovery workflow using 4-aminoquinaldine.
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Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are general protocols for

key transformations involving 4-aminoquinaldine derivatives.

Protocol 1: General Procedure for N-Alkylation via
Nucleophilic Substitution
This protocol describes the synthesis of N-alkylated 4-aminoquinoline derivatives from a 4-

chloroquinoline precursor, a common strategy for producing antimalarial analogues.

Reaction Setup: To a solution of the appropriate 4-chloro-2-methylquinoline (1.0 eq.) in a

suitable solvent (e.g., tert-butanol, DMF), add the desired primary or secondary amine (1.0-

1.2 eq.).[10]

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.[10][12]

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, the solvent may be removed under reduced

pressure. The residue is then taken up in an organic solvent like dichloromethane or ethyl

acetate and washed with an aqueous solution of 5% NaHCO₃, followed by brine.[12]

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel or by recrystallization

to afford the desired N-alkylated 4-aminoquinaldine derivative.

Protocol 2: General Procedure for Suzuki Cross-
Coupling
This protocol outlines the synthesis of C6-aryl substituted 4-aminoquinaldine derivatives, a

method used to create RIPK2 inhibitors.[10]

Reaction Setup: In a reaction vessel, combine the 6-bromo-4-aminoquinaldine derivative

(1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as

Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like Na₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[10]
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Solvent and Atmosphere: Add a degassed solvent system, typically a mixture of 1,4-dioxane

and water. Purge the vessel with an inert gas (e.g., nitrogen or argon) and seal.

Reaction Conditions: Heat the mixture to 80-100 °C for 8-16 hours, with stirring. Monitor the

reaction's completion by TLC or LC-MS.[10]

Work-up: Cool the reaction mixture and dilute with water. Extract the product with an organic

solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over

anhydrous Na₂SO₄.

Purification: After filtration and solvent evaporation, purify the crude product using silica gel

column chromatography to yield the target biaryl compound.

The following diagram illustrates a typical experimental workflow for synthesis and purification.
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Caption: General workflow for synthesis and purification.
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Quantitative Data Summary
The utility of a building block is often demonstrated by the efficiency of its transformations and

the potency of its derivatives.

Table 3: Representative Reaction Yields for 4-Aminoquinaldine Derivatives

Starting
Material

Reaction Type Product Yield (%) Reference

6-bromo-4-

chloroquinoline

Nucleophilic

Substitution with

pyridin-4-amine

6-Bromo-N-

(pyridin-4-

yl)quinolin-4-

amine

41.4 [10]

4,7-

dichloroquinoline

Nucleophilic

Substitution with

various amines

N-substituted-7-

chloroquinolin-4-

amines

49-65 [3]

2-

aminobenzonitril

es

Intermolecular

Annulation with

alkynylphosphon

ates

2-halocarbon-3-

phosphonyl-4-

aminoquinolines

65-74 [3]

2,3-

dihydroquinolin-

4(1H)-one

Palladium-

catalyzed

Dehydrogenative

Aromatization

4-

aminoquinolines

(e.g.,

Chloroquine)

Good [11]

Table 4: Biological Activity of Selected 4-Aminoquinaldine Derivatives
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Compound
Class

Target
Key
Compound
Example

Activity (IC₅₀ /
Potency)

Reference

Antileishmanial
Leishmania

parasite
Chloroquine

Effective against

intracellular

amastigotes

[2]

Antileishmanial
Leishmania

donovani
Amodiaquine

Selectivity Index

> 90
[2]

RIPK2 Inhibitors RIPK2 Kinase

Compound 14

(6-(pyridin-2-yl)-

N-(pyridin-4-

yl)quinolin-4-

amine)

Potently blocked

MDP-induced

inflammation

[10]

Anticancer

Human Breast

Tumor Cells

(MDA-MB-468)

N'-(7-chloro-

quinolin-4-yl)-

N,N-dimethyl-

ethane-1,2-

diamine

More potent than

chloroquine
[12]

Conclusion
4-Aminoquinaldine is a highly valuable and versatile building block in modern organic

synthesis. Its accessible reactive sites—the nucleophilic amino group and the quinoline core—

provide a robust platform for generating diverse and complex molecules. The proven success

of its derivatives in medicinal chemistry, particularly as antimalarial, anticancer, and anti-

inflammatory agents, underscores its importance. For researchers and drug development

professionals, 4-aminoquinaldine offers a reliable and effective starting point for the design

and synthesis of novel therapeutic agents and functional materials. Continued exploration of its

reactivity will undoubtedly lead to the discovery of new molecules with significant scientific and

therapeutic impact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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